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molecular formula C9H11NO2 B102541 (3-Methylpyridin-4-yl)methyl acetate CAS No. 18794-49-5

(3-Methylpyridin-4-yl)methyl acetate

Cat. No. B102541
M. Wt: 165.19 g/mol
InChI Key: CEWMIVBWLKCOMW-UHFFFAOYSA-N
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Patent
US04644061

Procedure details

The N-oxide was added portionwise to 60 mL of acetic anhydride and the resulting dark orange solution was heated (water-bath) at about 90° C. for 1 h. The excess acetic anhydride was then distilled off under reduced pressure and the material boiling at 90°-120° C./0.1 torr (39.0 g) was collected. Chromatography of this oil (silica gel/ethyl acetate-pet.ether=2:3) afforded pure 4-acetoxymethyl-3-methylpyridine (19.0 g, 30%) as an oil: ir (neat) 1745 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]1([O-])[CH:6]=[CH:5][C:4]([CH3:7])=[C:3]([CH3:8])[CH:2]=1.[C:10]([O:13]C(=O)C)(=[O:12])[CH3:11]>O>[C:10]([O:13][CH2:7][C:4]1[CH:5]=[CH:6][N:1]=[CH:2][C:3]=1[CH3:8])(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+]1(=CC(=C(C=C1)C)C)[O-]
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The excess acetic anhydride was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the material boiling at 90°-120° C./0.1 torr (39.0 g) was collected

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=C(C=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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